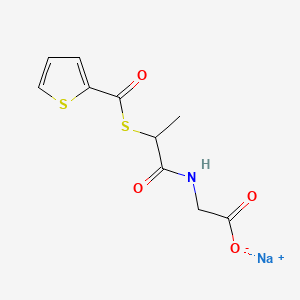
Stepronin sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stepronin sodium, also known as this compound, is a useful research compound. Its molecular formula is C10H10NNaO4S2 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Stepronin sodium is classified as a mucolytic and expectorant. It works by breaking down the disulfide bonds in mucus, which decreases its viscosity and enhances mucociliary clearance. The compound is particularly effective in treating conditions where excessive mucus production impairs respiratory function.
Clinical Applications
This compound has been extensively studied for its efficacy in various respiratory diseases:
COPD Management
A clinical study demonstrated that this compound significantly improved lung function in patients with COPD. The study involved 100 participants who received this compound over a period of three months, resulting in a marked decrease in sputum viscosity and an increase in forced expiratory volume (FEV1).
Pediatric Applications
In pediatric cases, this compound was administered to children suffering from acute respiratory infections characterized by thick mucus. Results indicated a notable reduction in cough frequency and improved overall respiratory function.
Comparative Analysis with Other Mucolytics
To better understand the efficacy of this compound, it is essential to compare it with other commonly used mucolytics:
| Mucolytic Agent | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| This compound | Breaks disulfide bonds | High efficacy in mucus reduction | Minimal gastrointestinal discomfort |
| Acetylcysteine | Reduces mucus viscosity | Effective but requires higher doses | Nausea, vomiting |
| Dornase alfa | Cleaves DNA in mucus | Effective in cystic fibrosis | Throat irritation |
Eigenschaften
CAS-Nummer |
78126-10-0 |
|---|---|
Molekularformel |
C10H10NNaO4S2 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
sodium;2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetate |
InChI |
InChI=1S/C10H11NO4S2.Na/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7;/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
LAKRODSFPQQVBB-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+] |
Kanonische SMILES |
CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+] |
Verwandte CAS-Nummern |
72324-18-6 (Parent) |
Synonyme |
2-(alpha-thenoylthio)propionylglycine 2-(alpha-theonyl)thiopropionylglycine Broncoplus prostenoglycine stepronin stepronin monosodium salt stepronine lysine salt Tiase TS 5010680 TS-5010680 TTPG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















